2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
Description
Introduction to 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
Structural Complexity and Pharmacophoric Features
The compound’s architecture integrates three distinct heterocyclic systems: a 3,5-dimethylisoxazole ring, a piperazine scaffold, and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety. These components collectively form a spatially constrained pharmacophore optimized for binding to BET bromodomains, particularly BRD4.
Isoxazole Ring
The 3,5-dimethylisoxazole group serves as a bioisostere for acetylated lysine residues, mimicking histone interactions with bromodomains. The methyl groups at positions 3 and 5 enhance hydrophobic contacts with conserved residues in the acetyl-lysine binding pocket, such as Tyr97 and Asn140 in BRD4.
Piperazine Linker
The piperazine subunit provides conformational flexibility while maintaining planarity through its amide bond with the tetrahydropyrazolo[1,5-a]pyridine group. This balance enables optimal orientation of the isoxazole and pyrazolopyridine moieties within the bromodomain’s ZA and BC loops.
Tetrahydropyrazolo[1,5-a]pyridine Core
The partially saturated pyrazolopyridine system introduces rigidity and π-stacking capabilities. The fused bicyclic structure engages in van der Waals interactions with Pro82 and Phe83 in BRD4, while the carbonyl group at position 2 forms a hydrogen bond with a conserved water molecule in the binding site.
Table 1: Key Pharmacophoric Interactions
| Structural Feature | Target Residues | Interaction Type |
|---|---|---|
| 3,5-Dimethylisoxazole | Tyr97, Asn140 | Hydrophobic, Hydrogen bond |
| Piperazine carbonyl | Water network | Hydrogen bond |
| Pyrazolopyridine ring | Pro82, Phe83 | π-Stacking, van der Waals |
Historical Development of Polyheterocyclic BET Inhibitors
The design of 2-(3,5-dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone builds upon three generations of BET inhibitors:
First-Generation Inhibitors (2010–2015)
Early analogs like JQ1 utilized benzodiazepine cores but suffered from metabolic instability due to ester hydrolysis. Researchers addressed this by replacing esters with isoxazole rings, as seen in I-BET762, which improved half-life but retained off-target kinase activity.
Second-Generation Scaffolds (2016–2020)
The introduction of pyrazolo[1,5-a]pyridine systems marked a shift toward rigidified architectures. For example, compounds featuring 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine demonstrated enhanced selectivity by reducing planar surface area, thereby minimizing interactions with non-BET bromodomains.
Third-Generation Hybrids (2021–Present)
Modern designs combine isoxazole headgroups with saturated heterocyclic linkers. Patent literature reveals that piperazine spacers coupled to pyrazolopyridine carbonyl groups (as in the subject compound) achieve sub-nanomolar IC50 values against BRD4 while maintaining >100-fold selectivity over BRD9.
Synthetic Advancements
Key synthetic steps for analogous compounds include:
- Isoxazole Formation : Cyclocondensation of diketones with hydroxylamine.
- Piperazine Functionalization : Nucleophilic acyl substitution using pyrazolopyridine carbonyl chlorides.
- Hydrogenation : Partial saturation of pyrazolo[1,5-a]pyridine via catalytic hydrogenation under 50 psi H2.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13-16(14(2)27-21-13)12-18(25)22-7-9-23(10-8-22)19(26)17-11-15-5-3-4-6-24(15)20-17/h11H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPRBXSXPOLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This molecular structure includes a dimethylisoxazole moiety and a tetrahydropyrazolo-piperazine component, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing isoxazole rings exhibit significant antitumor properties. The incorporation of the tetrahydropyrazolo moiety enhances this effect by potentially interfering with cancer cell proliferation pathways. For instance, a study demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoxazole derivatives have been linked to neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress. A case study reported that similar compounds improved cognitive functions in animal models of neurodegeneration .
Antimicrobial Properties
The biological profile of isoxazole derivatives often includes antimicrobial activity. Preliminary tests on related compounds have shown effectiveness against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .
The mechanisms by which 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone exerts its biological effects include:
- Inhibition of Enzymatic Activity : The piperazine moiety may interact with various enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors in the central nervous system or other tissues.
- Oxidative Stress Reduction : The isoxazole ring is known for its antioxidant properties, potentially reducing oxidative damage in cells.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research indicates that compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone exhibit significant antitumor properties. For instance, studies have shown that derivatives of isoxazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2. Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. It may act on neurotransmitter systems relevant to conditions like anxiety and depression. Compounds with similar structures have demonstrated the ability to modulate serotonin and dopamine receptors .
3. Antimicrobial Properties
There is emerging evidence that compounds containing isoxazole and pyrazole rings possess antimicrobial activities. They have been shown to inhibit the growth of various bacterial strains and fungi . This makes them candidates for further development as antimicrobial agents.
Case Study 1: Antitumor Activity
A study conducted on derivatives of isoxazole demonstrated that certain modifications enhanced their cytotoxic effects on human cancer cell lines. The results indicated that the introduction of a piperazine ring significantly improved selectivity towards tumor cells while reducing toxicity to normal cells .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study assessing the effects of similar compounds on behavior in animal models, it was found that these compounds exhibited anxiolytic properties without the sedative effects typically associated with benzodiazepines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
Pyrazole-Based Derivatives
- Compounds 4a–c, 5a–c, and 6a,b (from ): These bis-heterocyclic compounds incorporate pyrazole and α,β-unsaturated ketone moieties. For example, 4a–c (bis[2-amino-6-(aryl)nicotinonitrile]) exhibit antimicrobial activity, with substituents like furyl (4a) and chlorophenyl (4b) influencing potency .
- Comparison : The target compound’s pyrazolo-pyridine core shares synthetic pathways (e.g., condensation reactions) with these derivatives. However, the piperazine linker in the target compound may confer distinct pharmacokinetic properties, such as improved solubility, compared to the rigid α,β-unsaturated systems in 3a–c .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Compound 1l (from ): This derivative (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) features a bicyclic imidazo-pyridine scaffold with electron-withdrawing groups (nitro, cyano). Structural characterization via NMR and MS highlights its stability .
Triazolopyrimidine Derivatives
- Triazolopyrimidine Acetyl Hydrazones (from ): These derivatives, such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines, demonstrate herbicidal and fungicidal activities. The introduction of chiral centers (e.g., R-configuration) enhances bioactivity .
- Comparison : The target compound lacks a triazole ring but shares the use of fused bicyclic systems. The piperazine linker in the target compound may offer conformational flexibility absent in rigid triazolopyrimidines.
Key Observations:
Antimicrobial vs. Agrochemical Activities: Pyrazole derivatives (e.g., 4a–c) prioritize antimicrobial applications , whereas triazolopyrimidines focus on agrochemical uses .
Role of Substituents : Electron-withdrawing groups (e.g., nitro in 1l ) and chiral centers (in triazolopyrimidines ) critically influence bioactivity. The target compound’s 3,5-dimethylisoxazole may enhance metabolic stability.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer:
- Route Optimization : Begin with a nucleophilic acyl substitution between the isoxazole and piperazine intermediates, followed by coupling with the tetrahydropyrazolo[1,5-a]pyridine moiety. Reflux in ethanol (2–6 hours) under nitrogen is recommended to minimize side reactions .
- Purification : Use recrystallization from DMF/EtOH (1:1) to remove unreacted starting materials. Monitor purity via TLC (solvent system: toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) with iodine vapor visualization .
- Yield Improvement : Adjust stoichiometry (1:1 molar ratio of intermediates) and employ catalytic acetic acid to accelerate cyclization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to confirm the isoxazole methyl groups (δ 2.1–2.3 ppm) and piperazine carbonyl (δ 165–170 ppm).
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate the molecular ion peak (expected m/z ~470–480).
- HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for biological assays).
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s target selectivity against related kinases?
Methodological Answer:
- Assay Design : Use a panel of recombinant kinases (e.g., PI3K, mTOR) in ATP-competitive binding assays. Include positive controls (e.g., Wortmannin) and negative controls (DMSO vehicle) .
- Data Validation : Perform dose-response curves (IC) in triplicate. Cross-validate with thermal shift assays to confirm target engagement .
- Off-Target Mitigation : Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets and test against them .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?
Methodological Answer:
- Docking Refinement : Use flexible docking protocols (e.g., AutoDock Vina) with explicit solvent models to account for piperazine conformational flexibility .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies may arise from solvent effects or protonation states .
- Dynamic Modeling : Run molecular dynamics simulations (100 ns) to assess stability of predicted binding poses .
Q. How should researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the piperazine-carbonyl bond .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors. Quantify parent compound depletion over time .
- Data Interpretation : Compare half-life (t) to known drugs in the same class to prioritize lead optimization .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity in zebrafish models?
Methodological Answer:
- Model Setup : Use a randomized block design with four replicates (5 fish/replicate). Include subplots for concentration gradients (1–100 µM) and sub-subplots for timepoints (24–96 hours) .
- Analysis : Apply ANOVA with Tukey’s post hoc test to compare mortality rates. Use Kaplan-Meier survival curves for longitudinal data .
- Confounding Factors : Control for batch effects (e.g., water pH, temperature) via linear mixed-effects models .
Q. How can researchers integrate this compound into a broader study of scaffold-activity relationships (SAR) for pyrazolo-pyridine derivatives?
Methodological Answer:
- SAR Framework : Synthesize analogs with variations in the isoxazole methyl groups and piperazine substituents. Test against a common kinase panel .
- Data Visualization : Generate 3D heatmaps linking structural modifications (e.g., logP, polar surface area) to IC values .
- Theoretical Alignment : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Environmental & Theoretical Considerations
Q. What methodologies assess the compound’s environmental fate in aquatic systems?
Methodological Answer:
- Fate Studies : Conduct OECD 308/309 tests to measure biodegradation in water-sediment systems. Track metabolites via LC-MS/MS .
- Ecotoxicity : Use Daphnia magna acute toxicity assays (48-hour EC) and algal growth inhibition tests .
- Modeling : Apply EQC Level III fugacity models to predict partitioning into air/water/soil .
Q. How can a conceptual framework guide hypothesis generation for this compound’s mechanism of action?
Methodological Answer:
- Theoretical Basis : Anchor hypotheses in kinase inhibition theory (e.g., ATP-binding pocket targeting). Use pathway enrichment analysis (KEGG/GO) to prioritize signaling networks .
- Experimental Alignment : Design CRISPR knockouts of suspected targets (e.g., PI3K isoforms) to validate mechanism .
- Iterative Refinement : Update the framework as new data emerges, using Bayesian inference to weigh evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
